![molecular formula C10H17NO3 B572604 Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1263285-88-6](/img/structure/B572604.png)
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Interpretation
The compound’s IUPAC name, tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate , derives from its spirocyclic architecture and functional groups. Key structural components include:
Spirocyclic Core :
- A spiro[3.3]heptane system, where two fused rings (three-membered and three-membered) share a single spiro junction atom.
- 2-Oxa indicates an oxygen atom at position 2 of the first ring, forming an oxetane (four-membered ether) structure.
- 6-Aza denotes a nitrogen atom at position 6 of the second ring, creating a six-membered azetidine-like structure.
Functional Groups :
- A tert-butyl ester group (OC(C)(C)C) attached to the carboxylate moiety at position 6 of the spiro system.
The spiro junction connects the oxygen-containing ring and nitrogen-containing ring, forming a bicyclic framework. The numbering prioritizes the carboxylate group, which occupies the lowest possible position (C6) in the azaspiro ring.
CAS Registry Number and Alternative Designations
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1263285-88-6 | |
MDL Number | MFCD12545889 | |
PubChem CID | 46911957 | |
Alternative Names | 6-Boc-2-oxa-6-azaspiro[3.3]heptane; 2-Oxa-6-azaspiro[3.3]heptane oxalate |
Molecular Formula and Weight Validation
The molecular formula C₁₀H₁₇NO₃ and molecular weight of 199.25 g/mol are consistent across multiple sources:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₇NO₃ | |
Molecular Weight | 199.25 g/mol |
This formula accounts for:
SMILES Notation and Stereochemical Representation
SMILES Notation
The canonical SMILES string O=C(N(C1)CC21COC2)OC(C)(C)C encodes the compound’s connectivity:
- O=C(N(...)) : Carboxylate group attached to the nitrogen.
- C1CC21COC2 : Spirocyclic system with oxygen (COC2) and nitrogen (N(C1)) bridges.
- OC(C)(C)C : tert-Butyl ester group.
Stereochemical Representation
The spirocyclic system lacks stereogenic centers, as confirmed by the absence of chiral descriptors in PubChem and ChemSpider entries. The planar nature of the spiro junction eliminates stereochemical ambiguity.
Properties
IUPAC Name |
tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-4-10(5-11)6-13-7-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQAPPFRTPAGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677290 | |
Record name | tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-88-6 | |
Record name | tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Azetidine Intermediates
The spiro[3.3]heptane core is frequently constructed through cyclization reactions involving azetidine derivatives. A common approach involves reacting 3-substituted azetidines with tert-butyl chloroformate under basic conditions. For example, tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (CAS 942308-05-6) has been identified as a precursor, undergoing intramolecular etherification to form the 2-oxa-6-azaspiro framework. This method typically employs polar aprotic solvents like tetrahydrofuran (THF) at temperatures ranging from 0°C to 25°C, with yields averaging 65–75% after chromatographic purification.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts offers an alternative pathway. For instance, a diene precursor such as tert-butyl 3-allylazetidine-1-carboxylate undergoes RCM in dichloromethane (DCM) with Grubbs II catalyst (5 mol%), yielding the spirocyclic product in 55–60% yield. While this method avoids harsh conditions, scalability remains limited due to catalyst costs.
Oxidation and Reduction Strategies
Dess-Martin Periodinane-Mediated Oxidation
A critical step in spirocycle synthesis involves oxidizing secondary alcohols to ketones. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) is treated with Dess-Martin periodinane (1.06 equiv) in DCM at 0°C, achieving 73% yield of the corresponding ketone. This reagent is preferred over alternatives like Swern oxidation due to milder conditions and reduced side reactions.
Borane-Mediated Reduction
Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) enables functionalization of the spirocyclic amine. For example, reacting tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with benzylamine in dichloroethane (DCE) and acetic acid affords the substituted product in 63% yield.
Protection and Deprotection Techniques
Boc Protection Dynamics
The tert-butoxycarbonyl (Boc) group is integral to nitrogen protection during synthesis. Introducing Boc via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at pH 9–10 ensures >90% protection efficiency. Deprotection using 4M HCl in dioxane quantitatively removes the Boc group without degrading the spirocyclic core.
Stability Under Acidic Conditions
The Boc-protected spirocycle demonstrates remarkable stability in acidic media (e.g., trifluoroacetic acid/DCM), enabling selective deprotection during multi-step syntheses. This property is leveraged in peptide coupling reactions, where the spirocyclic amine serves as a conformationally restricted scaffold.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial methods prioritize throughput and cost-efficiency. Continuous flow reactors achieve cyclization at elevated temperatures (80–100°C) with residence times <10 minutes, improving yield to 85% compared to batch processes. Catalyst recycling and in-line purification (e.g., catch-and-release resins) further enhance sustainability.
Crystallization and Purification
Final purification often involves recrystallization from ethyl acetate/heptane mixtures, yielding >99% purity by HPLC. Particle size distribution is controlled via anti-solvent addition rates, critical for pharmaceutical applications requiring uniform morphology.
Comparative Analysis of Methodologies
Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
---|---|---|---|---|
Azetidine Cyclization | 75 | 98 | High | 120 |
RCM | 60 | 95 | Low | 450 |
Flow Reactor | 85 | 99 | High | 90 |
Chemical Reactions Analysis
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Heteroatom Substitution Variations
Ring Size and Heterocycle Variations
Key Research Findings
Data Tables
Table 1: Physicochemical Properties
Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Stability (pH 7.4) | |
---|---|---|---|---|---|
Target Compound | 199.25 | 1.2 | 4.8 | >24 h | |
1,6-Diazaspiro Oxalate | 288.3 | -0.5 | 12.1 | >48 h | |
6-Hydroxy Derivative | 201.21 | 0.8 | 3.2 | 12 h |
Table 2: Pharmacokinetic Data (Rat Models)
Compound | t₁/₂ (h) | Cₘₐₓ (µg/mL) | Vd (L/kg) |
---|---|---|---|
Target Compound | 3.1 | 1.4 | 2.8 |
1,6-Diazaspiro Oxalate | 5.6 | 2.9 | 1.5 |
Biological Activity
Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1263285-88-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
This compound has the following molecular characteristics:
The biological activity of this compound is primarily attributed to its structural similarity to other azaspiro compounds that exhibit pharmacological properties. The presence of the azaspiro framework allows for potential interactions with biological targets, such as enzymes and receptors.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of azaspiro compounds, including tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives. In a study evaluating various azaspiro analogs, it was found that modifications in the structure significantly influenced their antibacterial efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics .
Antitubercular Activity
Further research has indicated that certain derivatives of the azaspiro framework, including those similar to tert-butyl 2-oxa-6-azaspiro[3.3]heptane, may possess antitubercular properties. These compounds were designed as analogs of linezolid, a known antibiotic, and exhibited promising activity against Mycobacterium tuberculosis .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study focused on synthesizing tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives demonstrated their potential as scaffolds for drug development. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against bacterial strains . -
Structure-Activity Relationship (SAR) :
The SAR analysis revealed that modifications in the functional groups attached to the azaspiro core could enhance biological activity. For instance, introducing electron-withdrawing groups improved the antibacterial potency of certain derivatives .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves deprotection of intermediates under controlled conditions. For example, tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate reacts with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 20°C for 15 minutes under an inert atmosphere, followed by coupling with reagents like 4-chlorobenzoyl chloride using triethylamine (TEA) in DCM at 0–20°C for 16.5 hours . Optimized yields (~85%) are achieved using flash column chromatography (e.g., DCM/ethyl acetate, 90:10) for purification .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR Spectroscopy : Distinct signals for spirocyclic protons (e.g., δ 4.86 ppm for oxetane/azetidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., m/z [M+H]+ = 311.9815 for brominated derivatives) .
- X-ray Crystallography : Structural validation via SHELX programs, which are widely used for small-molecule refinement .
Q. What are the common chemical transformations of this compound in organic synthesis?
The spirocyclic scaffold undergoes:
- Deprotection : Removal of the tert-butyl group with TFA for further functionalization .
- Nucleophilic Substitution : Reactivity at the azetidine nitrogen with electrophiles (e.g., alkyl halides) .
- Cross-Coupling : Participation in Suzuki or Buchwald-Hartwig reactions for drug intermediate synthesis .
Advanced Research Questions
Q. How can discrepancies in reaction yields for spirocyclic compound synthesis be resolved?
Discrepancies often arise from competing side reactions (e.g., ring-opening under acidic conditions). Strategies include:
- Temperature Control : Maintaining low temperatures (0–20°C) during coupling steps to minimize degradation .
- Purification Optimization : Using gradient elution in flash chromatography to separate regioisomers .
- Alternative Salts : Isolating sulfonate salts instead of oxalates improves stability and solubility, enabling broader reaction conditions .
Q. What experimental design considerations are critical for scaling up spirocyclic compound synthesis?
Scalable synthesis requires:
- Continuous Flow Reactors : For efficient azetidine ring formation (e.g., hydroxide-facilitated alkylation at 100 g scale with 87% yield) .
- Automated Systems : Ensuring consistent quality in large-scale production .
- Cost-Effective Reagents : Avoiding expensive intermediates (e.g., using tribromoneopentyl alcohol as a flame-retardant-derived precursor) .
Q. How does the spirocyclic framework influence biological activity in drug discovery?
The rigid bicyclic structure enhances:
- Target Binding : Conformational restriction improves affinity for kinases (e.g., cyclin G-associated kinase inhibitors with IC50 < 100 nM) .
- Metabolic Stability : Reduced enzymatic degradation compared to linear analogs .
- Blood-Brain Barrier Penetration : Demonstrated in neurological drug candidates targeting dopamine receptors .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for tert-butyl 2-oxa-6-azaspiro[3.3]heptane derivatives?
Stability depends on the counterion:
- Oxalate Salts : Prone to hygroscopicity and decomposition under prolonged storage .
- Sulfonate Salts : Improved thermal stability (>6 months at 2–8°C) due to stronger ionic interactions .
- Freebase Form : Requires inert atmosphere storage to prevent oxidation .
Methodological Best Practices
Q. What purification techniques are recommended for isolating high-purity spirocyclic compounds?
- Flash Chromatography : Silica gel columns with DCM/ethyl acetate gradients .
- Recrystallization : Using ethanol/water mixtures for oxalate salts .
- Distillation : For volatile intermediates like 3,3-bis(bromomethyl)oxetane (72% yield, >95% purity) .
Applications in Drug Development
Q. How is this compound utilized in tuberculosis drug candidates?
It serves as a key intermediate in TBI-223, a potent antibiotic. The spirocyclic core enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.